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Compound of Interest

Compound Name: N1-Methyl-arabinoadenosine

Cat. No.: B15583527

Disclaimer: Direct experimental data for N1-Methyl-arabinoadenosine is scarce in publicly
available literature. This guide provides a comprehensive overview based on the known
properties of the closely related molecule, N1-Methyladenosine (m1A), and general
characteristics of arabinofuranosyl nucleoside analogs. The experimental protocols described
are standard methodologies applicable to the characterization of such novel nucleosides.

Core Physicochemical Properties

N1-Methyl-arabinoadenosine is a purine nucleoside analog. Its core structure consists of an
adenine base methylated at the N1 position, attached to an arabinose sugar moiety. The
presence of the arabinose sugar, an epimer of ribose, influences its conformational preferences
and potential biological activity.
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Chemical Structure ) ) of arabinoadenosine and N1-
Methyl-arabinoadenosine )
methyladenosine.

Calculated from the chemical
structure.[1][2]

Molecular Formula C11H15N504

Calculated from the molecular

Molecular Weight 281.27 g/mol
formula.[1][3]

Inferred from N1-

Methyladenosine. The sugar
pKa ~8.25 moiety is not expected to

significantly alter the pKa of

the base.

. . . Requires experimental
Melting Point (°C) Not Determined )
evaluation.

Expected to be water-soluble,
Aqueous Solubility Not Determined a common characteristic of

nucleoside analogs.[4][5]

Experimental Protocols
Proposed Synthesis of N1-Methyl-arabinoadenosine

A plausible synthetic route for N1-Methyl-arabinoadenosine involves the direct methylation of
arabinoadenosine. The primary challenge is the regioselective methylation at the N1 position.

Methodology:

» Protection of Sugar Hydroxyls: The hydroxyl groups of the arabinose moiety of
arabinoadenosine are first protected to prevent side reactions. This can be achieved by
reacting arabinoadenosine with an excess of a protecting group reagent, such as tert-
butyldimethylsilyl chloride (TBDMSCI) or acetic anhydride, in a suitable solvent like pyridine.
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» N1-Methylation: The protected arabinoadenosine is then subjected to methylation. A
common methylating agent for N1-adenosine methylation is methyl iodide (CHsl) or dimethyl
sulfate ((CHs)2S0a4). The reaction is typically carried out in a polar aprotic solvent like
dimethylformamide (DMF).

» Deprotection: Following methylation, the protecting groups are removed from the sugar
hydroxyls. For silyl protecting groups, a fluoride source such as tetrabutylammonium fluoride
(TBAF) is used. For acetyl groups, basic hydrolysis with a reagent like sodium methoxide in
methanol is effective.

« Purification: The final product, N1-Methyl-arabinoadenosine, is purified from the reaction
mixture using chromatographic techniques, such as silica gel column chromatography or
high-performance liquid chromatography (HPLC).

o Characterization: The structure and purity of the synthesized compound are confirmed using
analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).[6]
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Methylation Deprotection & Purification Characterization

HPLC
F_p-| N1_Methyl_arabinoadenosine }—» Purified_Product }—» NMR & MS Analysis

Protected_N1_Methyl_arabinoadenosine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for N1-Methyl-arabinoadenosine.

Determination of pKa

The pKa of the N1-methyladenine moiety can be determined using UV-spectrophotometry.
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Methodology:

o Preparation of Buffers: A series of buffers with a range of pH values (e.g., from pH 2 to pH
10) are prepared.[7]

o Sample Preparation: A stock solution of N1-Methyl-arabinoadenosine is prepared in
deionized water. Aliquots of this stock solution are diluted into each of the different pH buffers
to a constant final concentration.

e UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a
relevant wavelength range (e.g., 220-300 nm).

o Data Analysis: The absorbance at a specific wavelength where the protonated and
deprotonated forms of the molecule show a significant difference in absorbance is plotted
against the pH.

o pKa Calculation: The resulting titration curve is fitted to the Henderson-Hasselbalch equation
to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

[81°]

Determination of Aqueous Solubility

The thermodynamic solubility of N1-Methyl-arabinoadenosine can be determined using the
shake-flask method.[10]

Methodology:

o Sample Preparation: An excess amount of solid N1-Methyl-arabinoadenosine is added to a
known volume of water in a sealed vial.

o Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient
period (e.g., 24-48 hours) to ensure that equilibrium is reached.

e Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
undissolved solid from the saturated solution.

o Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration
is determined using a suitable analytical method, such as HPLC with a UV detector, against
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a calibration curve prepared with known concentrations of the compound.[5]

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.[11][12]

Methodology:

Sample Preparation: A small amount of the dry, crystalline N1-Methyl-arabinoadenosine is
packed into a capillary tube to a height of 2-3 mm.[13]

o Measurement: The capillary tube is placed in the heating block of the melting point
apparatus.

e Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the
expected melting point.

o Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the entire solid has turned into a clear liquid (completion of melting)
are recorded. This range is reported as the melting point.[13]

Potential Biological Significance and Signaling
Pathways

While the specific biological roles of N1-Methyl-arabinoadenosine are uncharacterized,
insights can be drawn from the known functions of N1-methyladenosine (m1A) in RNA and the
general bioactivities of arabinofuranosyladenine analogs.

Role of N1-Methyladenosine (m1A) in RNA

N1-methyladenosine is a post-transcriptional modification found in various types of RNA,
including tRNA, rRNA, and mRNA.[14][15][16] This modification is installed by "writer" enzymes
(methyltransferases) and can be removed by "eraser” enzymes (demethylases).[17][18] The
presence of m1A can influence RNA structure, stability, and function.[14] For instance, in
MRNA, m1A in the 5" untranslated region (5' UTR) has been shown to promote translation.[15]
In tRNA, m1Ais crucial for maintaining the correct three-dimensional structure and stability.[14]
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Role of m1A in RNA Processing and Function
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Caption: Simplified signaling pathway of N1-methyladenosine (m1A) in RNA.

Biological Activity of Arabinofuranosyladenine Analogs

Arabinofuranosyladenine (ara-A), also known as Vidarabine, and its analogs are known for
their antiviral and anticancer activities.[19][20][21][22] Their mechanism of action typically
involves intracellular phosphorylation to the triphosphate form, which then inhibits viral or
cellular DNA polymerases, leading to the termination of DNA chain elongation.[19][20][21]
Given its structural similarity, N1-Methyl-arabinoadenosine could potentially exhibit similar

biological activities after intracellular metabolism.
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Experimental Workflow for Investigating Biological
Activity

A systematic approach is required to determine the biological activity of the novel compound

N1-Methyl-arabinoadenosine.

Workflow for Biological Activity Screening
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Caption: Logical workflow for investigating the biological activity of a novel nucleoside analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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